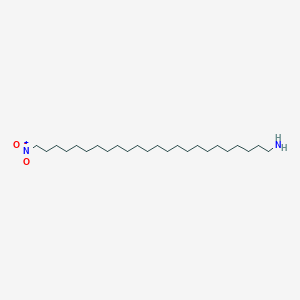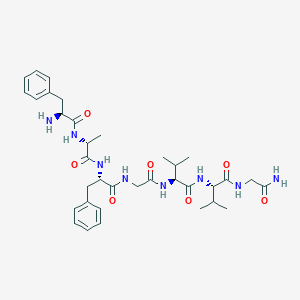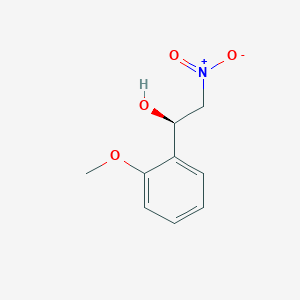![molecular formula C14H9NOS B12599891 Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- CAS No. 874945-93-4](/img/structure/B12599891.png)
Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- is a heterocyclic compound that features a fused ring system combining a benzene ring, a thiophene ring, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- typically involves the following steps:
Starting Material: The synthesis begins with 3-methyl-benzo[b]thiophene.
Oxidation: The methyl group is oxidized to form benzo[b]thiophene-3-carboxaldehyde.
Coupling Reaction: The carboxaldehyde undergoes a phosphine-free palladium-catalyzed coupling reaction with 3-bromopyridine to form the final product
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- is primarily based on its ability to interact with various molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene-3-carboxaldehyde: Lacks the pyridine ring, making it less versatile in certain applications.
3-Thiophenecarboxaldehyde: A simpler structure with different reactivity and applications.
2-Amino-4-methylthiophene-3-carboxylate: Contains an amino group, leading to different chemical behavior.
Uniqueness: Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
874945-93-4 |
|---|---|
Molekularformel |
C14H9NOS |
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
2-pyridin-3-yl-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C14H9NOS/c16-9-12-11-5-1-2-6-13(11)17-14(12)10-4-3-7-15-8-10/h1-9H |
InChI-Schlüssel |
GEJKTQGUQWJEAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=CN=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)

propanedinitrile](/img/structure/B12599825.png)


![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)



![3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12599875.png)

![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)
